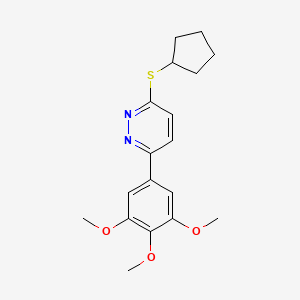

3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

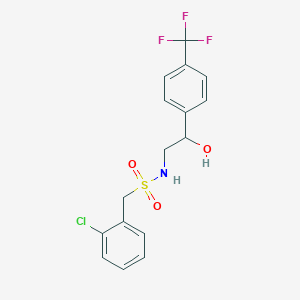

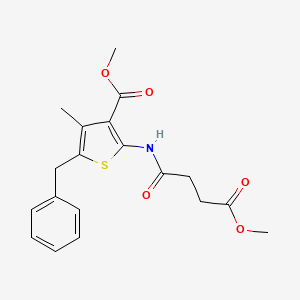

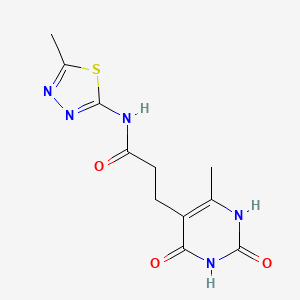

The compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a cyclopentylthio group and a 3,4,5-trimethoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4,5-Trimethoxyphenyl-2-nitroethane have been synthesized through condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane followed by a NaBH4 double bond reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not clear from the available information .Applications De Recherche Scientifique

Synthesis and Biological Activity

A new series of compounds bearing the 3,4,5-trimethoxyphenyl moiety, including pyrazole and pyrazolo[3,4-d]pyridazine scaffolds, were synthesized. These compounds demonstrated significant anti-inflammatory and neuroprotective activities. Specifically, all pyrazolo[3,4-d]pyridazine compounds showed strong downregulation of inducible nitric oxide synthase expression and inhibited cyclooxygenase-2 expression in lipopolysaccharide-stimulated cells. Moreover, these compounds exhibited significant neuroprotection against 6-hydroxydopamine-induced neuroblastoma SH-SY5Y cell death, highlighting their potential for therapeutic applications in inflammation and neurodegenerative diseases (Bhat et al., 2017).

Antimicrobial and Anticancer Properties

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including pyran, pyridine, and pyridazine derivatives, was aimed at developing antibacterial agents. These compounds were evaluated for their antibacterial activity, and eight compounds were identified with high activities, demonstrating the potential of pyridazine derivatives in antibacterial therapy (Azab et al., 2013).

Anticonvulsant Activity

A series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives was synthesized and evaluated for anticonvulsant activity. The compounds were screened in various animal models, including mice and kindled amygdaloid rats, showing significant anticonvulsant activity. This research highlights the potential of pyridazine derivatives in the development of new treatments for epilepsy (Hallot et al., 1986).

Herbicidal Activities

Research on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, including those with substituted benzyloxy or phenoxy groups, demonstrated significant bleaching and herbicidal activities. Some compounds exhibited excellent herbicidal activities at low doses, suggesting their potential as effective herbicides (Xu et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-cyclopentylsulfanyl-6-(3,4,5-trimethoxyphenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-21-15-10-12(11-16(22-2)18(15)23-3)14-8-9-17(20-19-14)24-13-6-4-5-7-13/h8-11,13H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJSCICYXPYPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone](/img/structure/B2965233.png)

![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)